molecular formula C26H24N2O3S B427383 N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE

N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE

Cat. No.: B427383
M. Wt: 444.5g/mol
InChI Key: IRNKHLXHWYWHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamide group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with benzoyl chloride to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and benzamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and benzamide group enhances its potential as a bioactive compound, distinguishing it from other similar molecules .

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C26H24N2O3S/c1-30-23-14-13-19(17-24(23)31-2)15-16-28-22(20-9-5-3-6-10-20)18-32-26(28)27-25(29)21-11-7-4-8-12-21/h3-14,17-18H,15-16H2,1-2H3

InChI Key

IRNKHLXHWYWHMU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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